4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

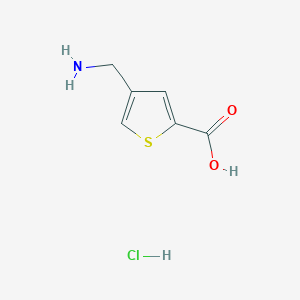

4-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride is systematically named as 4-(aminomethyl)thiophene-2-carboxylic acid hydrochloride , with the IUPAC name derived from its structural components. The molecular formula is C₆H₈ClNO₂S , corresponding to a molecular weight of 193.65 g/mol .

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride |

| Molecular Formula | C₆H₈ClNO₂S |

| Molecular Weight | 193.65 g/mol |

| CAS Registry Number | 2375258-82-3 |

| SMILES Notation | O=C(C1=CC(CN)=CS1)O.[H]Cl |

The structure combines a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at position 2 with a carboxylic acid group and at position 4 with an aminomethyl group. The hydrochloride counterion arises from the protonation of the carboxylic acid group, forming a zwitterionic salt.

Structural Features of Thiophene-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives exhibit distinct electronic and steric properties influenced by the thiophene ring’s aromaticity and substituents.

Thiophene Ring Characteristics

- Aromaticity : The thiophene ring is planar, with delocalized π-electrons stabilized by resonance. This aromaticity enhances the compound’s stability and reactivity at specific positions.

- Electron Donors/Acceptors : The sulfur atom in thiophene is electron-withdrawing, while the aminomethyl group (–CH₂NH₂) at position 4 is electron-donating. This dual effect modulates the electronic environment of the molecule, influencing its chemical behavior.

Functional Group Interactions

- Carboxylic Acid Group : At position 2, the carboxylic acid (–COOH) is deprotonated in the hydrochloride salt, forming a carboxylate anion (–COO⁻) stabilized by the chloride counterion.

- Aminomethyl Group : The –CH₂NH₂ moiety at position 4 participates in hydrogen bonding and serves as a site for further functionalization (e.g., alkylation or acylation).

Comparative Analysis with Analogous Compounds

Thiophene-2-carboxylic acid derivatives differ from their benzene counterparts due to the thiophene ring’s electron-rich nature. For example:

- Reactivity : Thiophene undergoes electrophilic substitution at α-positions (positions 2 and 5), whereas benzene typically reacts at meta or para positions.

- Solubility : The presence of polar functional groups (e.g., –COO⁻ and –NH₂) enhances aqueous solubility compared to non-polar thiophene derivatives.

Protonation State and Counterion Effects in Hydrochloride Salts

The hydrochloride salt form of 4-(aminomethyl)thiophene-2-carboxylic acid arises from the protonation of the carboxylic acid group, yielding a zwitterionic structure.

Protonation and Salt Formation

- Carboxylic Acid pKa : The free carboxylic acid has a pKa of approximately 3.49 , making it susceptible to deprotonation in neutral or basic conditions.

- Conjugate Acid Stability : The protonated form (–COOH) exhibits a pKa of ~−6.7 , ensuring the carboxylic acid remains deprotonated in the hydrochloride salt.

Counterion Influence on Physicochemical Properties

The chloride counterion significantly impacts the compound’s solubility and stability:

| Property | Free Base (Carboxylic Acid) | Hydrochloride Salt |

|---|---|---|

| Solubility (Water) | Low (polar groups limited) | High (ionization enhances) |

| Stability | Prone to decarboxylation | Improved (zwitterionic form) |

| Hygroscopicity | Moderate | Reduced (salt crystallization) |

This aligns with studies on hydrochloride salts of carboxylic acid derivatives, where salt formation increases solubility by 10–15× .

Properties

IUPAC Name |

4-(aminomethyl)thiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c7-2-4-1-5(6(8)9)10-3-4;/h1,3H,2,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHBSQRARVRKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride typically involves the reaction of thiophene derivatives with aminomethyl groups. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable salts increases its solubility, making it suitable for oral and injectable formulations.

Key Applications:

- Antiviral Agents: Research indicates that derivatives of this compound may act as potent inhibitors of viral polymerases, particularly in the context of hepatitis C virus (HCV) treatment. Studies have shown that thiophene-2-carboxylic acids can inhibit HCV NS5B polymerase activity, suggesting a pathway for developing antiviral therapies .

- Analgesics: Preliminary studies indicate that derivatives of 4-(aminomethyl)thiophene-2-carboxylic acid exhibit significant analgesic properties. For instance, compounds synthesized from this precursor have demonstrated analgesic effects greater than standard reference drugs in animal models .

The compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Properties:

- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The compound's structural features contribute to its potential in reducing inflammation, which is critical for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antiviral Activity

A study published in Chimica Techno Acta demonstrated that derivatives synthesized from 4-(aminomethyl)thiophene-2-carboxylic acid effectively inhibited HCV replication in vitro. The mechanism involved blocking the NS5B polymerase, crucial for viral RNA synthesis.

Case Study 2: Analgesic Effects

Research conducted at Perm State University evaluated the analgesic properties of new derivatives synthesized from this compound using the "hot plate" method on mice. Results indicated that certain derivatives provided significant pain relief compared to standard analgesics like metamizole .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiophene-2-carboxylic acid;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The thiophene ring can also participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Positional Isomers: 5-(Aminomethyl)thiophene-2-carboxylic Acid Hydrochloride

Key differences include:

- Spectral Data: The $ ^1H $-NMR spectrum of the 5-isomer (in MeOD) shows signals at δ 7.22 (d, $ J = 3.3 \, \text{Hz} $), 6.71 (d, $ J = 3.3 \, \text{Hz} $), and 4.25 (s), corresponding to thiophene protons and the aminomethyl group .

- Synthesis : Both isomers are synthesized via direct treatment of the free acid with HCl, achieving 100% conversion yields .

Heterocycle Analogs: 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride

- Electronic Properties : Furan’s oxygen atom reduces aromaticity compared to thiophene, affecting conjugation and dipole moments.

- Solubility : The furan analog has a lower molecular weight (177.58 g/mol vs. 193.53 g/mol for thiophene analogs) but similar aqueous solubility due to the hydrochloride salt .

- NMR Profile : Despite structural differences, the $ ^1H $-NMR signals (δ 7.22, 6.71, 4.25) overlap with thiophene derivatives, likely due to analogous proton environments .

Comparison with Functional Group Analogs

Phenyl-Based Derivatives

- 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride (CAS 42383-05-1): Structure: Features a phenyl ring with aminomethyl and acetic acid groups. Molecular Weight: 201.65 g/mol, higher than thiophene analogs due to the additional methylene group . Applications: Used in peptide synthesis and as a building block for bioactive molecules.

- 4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride: Structure: A biphenyl system with aminomethyl and carboxylic acid groups. Solubility: Enhanced aqueous solubility due to the hydrochloride salt, similar to thiophene derivatives .

Piperazinyl-Substituted Thiophene

- 4-(1-Piperazinyl)-benzo[b]thiophene-2-carboxylic Acid Hydrochloride (CAS 1700655-64-6):

- Structure : A benzothiophene core with a piperazinyl group and carboxylic acid.

- Molecular Weight : 298.79 g/mol, significantly higher due to the fused benzene ring and piperazine substitution .

- Application : Intermediate in Brexpiprazole synthesis, highlighting the pharmaceutical relevance of thiophene-carboxylic acid derivatives .

Physicochemical and Spectroscopic Data Comparison

Biological Activity

4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride is characterized by its thiophene ring structure, which is known for its ability to interact with various biological targets. The compound is soluble in water and exhibits properties that may influence its pharmacokinetics and bioavailability.

The biological activity of 4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially disrupting metabolic pathways critical for cell survival and proliferation.

- Receptor Binding : It exhibits affinity for various receptors, which may modulate signaling pathways involved in cellular responses.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the following:

- Cytotoxicity : Research indicates that 4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study found that concentrations above 50 µM led to significant cell death in human carcinoma cells.

- Enzyme Interaction : The compound was evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Results indicated a dose-dependent inhibition with IC50 values around 25 µM.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study investigated the effects of 4-(Aminomethyl)thiophene-2-carboxylic acid; hydrochloride on various cancer cell lines, including breast and lung cancer. The results showed a reduction in cell viability by approximately 60% at a concentration of 100 µM after 48 hours of treatment.

-

Antimicrobial Activity :

- Another study assessed the antimicrobial properties of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4-(Aminomethyl)thiophene-2-carboxylic Acid Hydrochloride?

Answer:

A common approach involves functionalizing the thiophene ring via aminomethylation. For example, Mannich reactions or nucleophilic substitution with aminomethylating agents (e.g., formaldehyde and ammonium chloride) can introduce the aminomethyl group at the 4-position of thiophene-2-carboxylic acid. Subsequent hydrochloride salt formation is achieved by reacting the free base with HCl in a polar solvent like ethanol or methanol. Purification typically involves recrystallization from ethanol/water mixtures .

Key Considerations:

- Monitor reaction pH to avoid over-acidification, which may degrade the thiophene ring.

- Use anhydrous conditions for hydrochloride formation to prevent hydrolysis.

Advanced: How can researchers resolve discrepancies in NMR data for structural confirmation?

Answer:

Discrepancies in - or -NMR spectra often arise from residual solvents, tautomerism, or impurities. To address this:

- Deuterated Solvents: Use high-purity deuterated DMSO or DO to minimize solvent interference.

- 2D NMR: Employ HSQC or HMBC to resolve overlapping signals, particularly for the aminomethyl (–CHNH) and carboxylic acid (–COOH) groups.

- Impurity Profiling: Compare against known impurity standards (e.g., methyl esters or decarboxylated by-products) using HPLC-MS, as described in pharmaceutical impurity protocols .

Example Data:

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Thiophene H-3 | 7.2–7.5 | Doublet | C3 proton |

| –CHNH | 3.8–4.1 | Triplet | Aminomethyl |

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility: Highly soluble in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane.

- Stability: Stable under inert atmospheres at –20°C. Degrades in acidic/basic conditions (pH <3 or >10), releasing thiophene derivatives and ammonium chloride .

Storage Recommendations:

- Store in airtight containers under nitrogen at –20°C.

- Avoid exposure to strong oxidizers (e.g., peroxides) to prevent sulfoxide formation .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Temperature Control: Maintain temperatures below 60°C during aminomethylation to prevent decarboxylation.

- Catalyst Screening: Use Lewis acids (e.g., ZnCl) to enhance regioselectivity at the thiophene 4-position.

- In Situ Monitoring: Employ FTIR to track the disappearance of the carboxylic acid O–H stretch (2500–3000 cm) and confirm intermediate formation .

By-Product Mitigation:

| By-Product | Source | Removal Method |

|---|---|---|

| Thiophene-2-carboxylic acid | Decarboxylation | Ion-exchange chromatography |

| N-Methylated derivatives | Over-alkylation | Recrystallization |

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (UV detection at 254 nm). Retention time: ~8.2 min .

- Elemental Analysis: Verify %C, %H, %N, and %Cl to confirm stoichiometry (e.g., CHClNOS requires C 35.74%, H 3.99%, N 6.95%, Cl 17.59%).

- Mass Spectrometry: ESI-MS (positive mode) should show [M+H] at m/z 202.0 and [M+Cl] at m/z 237.0 .

Advanced: How does the hydrochloride salt form influence biological activity in preclinical studies?

Answer:

The hydrochloride salt enhances aqueous solubility, improving bioavailability in in vitro assays. However, chloride counterions may interfere with ion-channel binding studies. To mitigate:

- Free Base Conversion: Treat with a weak base (e.g., NaHCO) in dichloromethane.

- Activity Comparison: Test both salt and free base forms in parallel assays (e.g., enzyme inhibition) to isolate pH or counterion effects .

Note: All protocols assume compliance with laboratory safety standards, including fume hood use and personal protective equipment (PPE) as per OSHA guidelines . Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) for critical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.